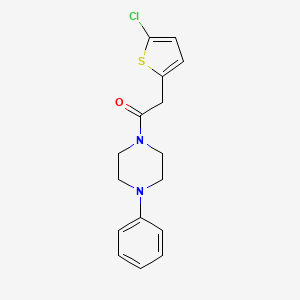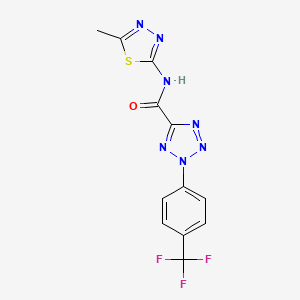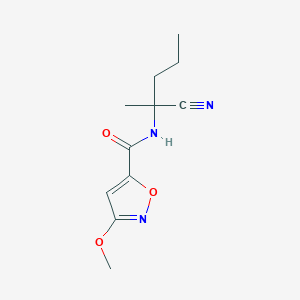![molecular formula C23H24N4O3 B2824543 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1251687-51-0](/img/structure/B2824543.png)
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule . It is used in the preparation of a compound that acts as a PARP inhibitor .
Synthesis Analysis
The synthesis of related compounds involves base catalytic reactions of nucleophilic reagents (aliphatic amines, alcohols or phenols) with carbodiimides . These carbodiimides are obtained from the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . It includes a pyrido[4,3-d]pyrimidin ring system, which is a common feature in many bioactive molecules .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Pyrimidine derivatives have been synthesized for various biological activities, indicating the versatility of pyrimidine-based compounds in drug discovery. For example, novel heterocyclic compounds derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020). Similarly, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine demonstrated antimicrobial properties (Hossan et al., 2012).
Anticancer Potential
The development of pyrimidine derivatives for anticancer activity is a significant area of interest. Compounds with specific structural modifications on the pyrimidine ring have been evaluated for their cytotoxicity against cancer cell lines. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and showed appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal efficacy of pyrimidine derivatives has also been documented. For example, a series of pyrimidines were synthesized and displayed good antibacterial and antifungal activities, comparable to standard drugs (Kerru et al., 2019).
Structural Analyses
The crystal structures of certain pyrimidine derivatives have been elucidated to understand the conformational preferences and potential interaction sites for binding to biological targets. These structural insights are crucial for rational drug design and optimization (Subasri et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been reported to targetPoly (ADP-ribose) polymerase (PARP) , a key protein involved in DNA repair and programmed cell death.
Result of Action
The inhibition of PARP leads to an accumulation of DNA damage in cells, particularly in cancer cells that are rapidly dividing. This accumulation of DNA damage triggers programmed cell death or apoptosis, thereby reducing the proliferation of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by storage conditions Its efficacy could be influenced by the presence of other drugs (drug-drug interactions)
Eigenschaften
IUPAC Name |
2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-30-19-9-5-8-18(12-19)25-22(28)15-27-16-24-21-10-11-26(14-20(21)23(27)29)13-17-6-3-2-4-7-17/h2-9,12,16H,10-11,13-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUAGORCDLLXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine](/img/structure/B2824463.png)
![(7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2824465.png)
![(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2824468.png)


![2-(3-Oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2824471.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2824472.png)
![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate](/img/structure/B2824477.png)

![5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide](/img/structure/B2824480.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)